molecular formula C20H15ClO4 B3013244 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate CAS No. 328022-60-2

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate

Cat. No.: B3013244
CAS No.: 328022-60-2
M. Wt: 354.79
InChI Key: VEOCAMKZCMGQOA-UHFFFAOYSA-N
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Description

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate is a synthetic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a benzo[c]chromene core and a 4-chlorobenzoate ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
  • 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl β-D-galactopyranoside
  • Ethyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy(phenyl)acetate

Uniqueness

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate ester group, which can impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO4/c21-13-7-5-12(6-8-13)19(22)24-14-9-10-16-15-3-1-2-4-17(15)20(23)25-18(16)11-14/h5-11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOCAMKZCMGQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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